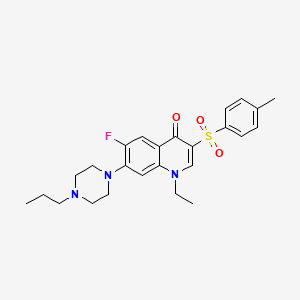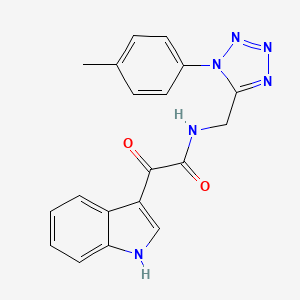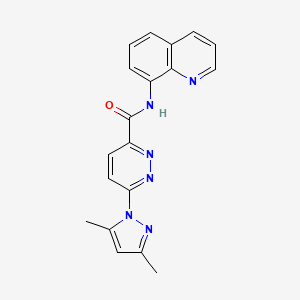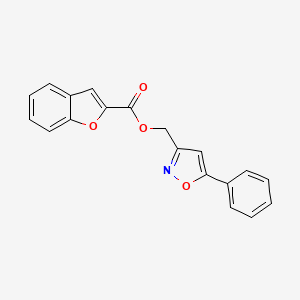
4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, also known as AKT inhibitor VIII, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound targets the AKT pathway, which is a key regulator of cell survival, proliferation, and growth.
科学的研究の応用
Anti-Inflammatory Properties
Research indicates that compounds structurally related to 4-(2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, particularly those targeting the human histamine H4 receptor (H4R), exhibit significant anti-inflammatory properties. A study by Smits et al. (2008) on the design and synthesis of H4R ligands highlights the anti-inflammatory potential of these compounds in vivo, specifically in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).
Anti-Fibrotic and Anti-Metastatic Effects
Another research area explores the pharmacokinetics, tissue distribution, and therapeutic potential of related compounds as novel ALK5 inhibitors. Kim et al. (2008) investigated a compound (IN-1130) that demonstrates suppression of renal and hepatic fibrosis, as well as anti-metastatic effects in breast cancer-bearing mice. This study underlines the drug's potential as an effective oral anti-fibrotic treatment (Kim et al., 2008).
Antimicrobial and Antitubercular Activities
Further investigations into carboxamide derivatives of 2-quinolones have unveiled their promising antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized a series of substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamides, demonstrating potent antibacterial, antifungal, and antitubercular properties (Kumar et al., 2014).
Anticancer Potential
The cytotoxic activity of carboxamide derivatives has also been a focal point, with several studies indicating potent cytotoxic effects against various cancer cell lines. Deady et al. (2003) reported on derivatives exhibiting significant growth inhibitory properties, underscoring the therapeutic potential of these compounds in cancer treatment (Deady et al., 2003).
特性
IUPAC Name |
4-[[2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-4-3-13-28(14-16)21-12-9-17-5-2-6-20(23(17)27-21)31-15-22(29)26-19-10-7-18(8-11-19)24(25)30/h2,5-12,16H,3-4,13-15H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDITTFFWLENAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2779067.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2779068.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2779072.png)




![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)
![9-benzyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2779081.png)
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779082.png)
